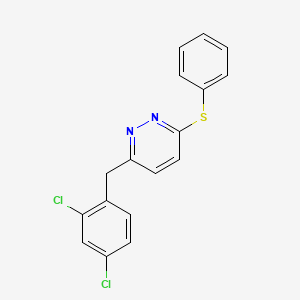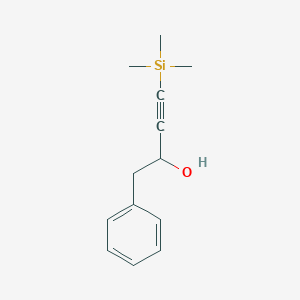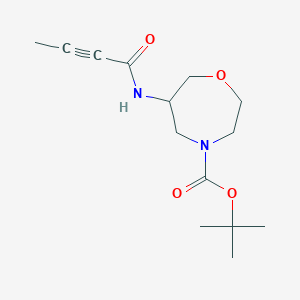
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that this compound has been substituted at the 3rd position with a 2,4-dichlorobenzyl group and at the 6th position with a phenylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazine ring, which is a six-membered ring with two nitrogen atoms. The 2,4-dichlorobenzyl group would be attached at the 3rd position and the phenylsulfanyl group at the 6th position .Applications De Recherche Scientifique
Pharmacological Properties
- 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine and similar pyridazine derivatives have been studied for their pharmacological properties. Some pyridazine derivatives demonstrate good anticonvulsive properties and resemble certain blood pressure-lowering drugs in their pharmacological characteristics. Additionally, some derivatives have shown excellent antibacterial effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Anticonvulsant Activity
- Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives, which are structurally related to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, revealed their potential in anticonvulsant activity. These compounds showed significant effectiveness in animal models of epilepsy. Specifically, compounds with a phenyl ring in the pyridazine ring and a 4-hydroxypiperidine side chain exhibited notable anticonvulsant activity (Hallot, Brodin, Merlier, Brochard, Chambon, & Bizière, 1986).
Corrosion Inhibition
- Pyridazine derivatives, including those similar to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, have been studied for their inhibitory effect on corrosion of metals such as copper in acidic environments. Theoretical studies using density functional theory calculations have been employed to understand the molecular interactions and effectiveness of these compounds as corrosion inhibitors (Zarrouk, Hammouti, Zarrok, Salghi, Bouachrine, Bentiss, & Al-Deyab, 2012).
Herbicidal Activities
- Investigations into 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the subject compound, have shown significant herbicidal activities. These derivatives were effective even at low doses, highlighting their potential as herbicides (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Molecular Dynamics and Quantum Chemical Studies
- Pyridazine derivatives have been the subject of detailed quantum chemical and molecular dynamic studies to understand their molecular interactions, adsorption behavior, and electronic properties. These studies provide insights into the molecular mechanics underlying the functional properties of these compounds (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-phenylsulfanylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-13-7-6-12(16(19)11-13)10-14-8-9-17(21-20-14)22-15-4-2-1-3-5-15/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNQNCIEWOEFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2356830.png)
![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)
![2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B2356833.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)
![[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate](/img/structure/B2356839.png)
![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)